Product packaging for S-Oopp(Cat. No.:)

S-Oopp

Cat. No.: B10773980
M. Wt: 219.24 g/mol
InChI Key: UUEMOTWYJKOUPP-JTQLQIEISA-N
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Description

S-Oopp is a novel research chemical of significant interest in the field of chemical biology and pharmacology. This high-purity compound is designed for investigational purposes to probe complex biological systems and signaling pathways. While its specific mechanism of action is a subject of ongoing research, preliminary studies suggest it may act as a modulator or inhibitor for specific enzymatic or receptor targets, providing a unique tool for elucidating complex cellular processes. Researchers utilize this compound primarily in in vitro assays and cell-based studies to investigate its effects on cell proliferation, apoptosis, and other critical functions. Its core research value lies in its potential to uncover new biological insights and contribute to the early stages of discovery research, including target identification and validation. This product is intended solely for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B10773980 S-Oopp

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-[(3S)-2-oxooxetan-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C12H13NO3/c14-11(13-10-8-16-12(10)15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1

InChI Key

UUEMOTWYJKOUPP-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](C(=O)O1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1C(C(=O)O1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Detailed Research Findings

Established Synthetic Pathways for the Core S-Oopp Scaffold

The core structure of this compound is a 2-oxo-3-oxetanyl moiety, a four-membered beta-lactone ring. The synthesis of this strained heterocyclic scaffold is a key step in accessing this compound and its analogs. Research indicates that this core is typically derived from serine, an amino acid nih.govgoogle.com.

Retrosynthetic Analysis and Key Intermediates in this compound Synthesis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the amide bond, yielding the 2-oxo-3-oxetanyl amine core and 3-phenylpropionic acid (or a corresponding activated derivative like the acyl chloride). The beta-lactone core itself can be envisioned as arising from a protected serine derivative, where the alcohol and carboxylic acid functionalities are cyclized to form the four-membered ring.

A key intermediate in the synthesis of this compound is the beta-lactone core with a free amino group, specifically (S)-3-amino-2-oxoazetidine hydrochloride nih.gov. This intermediate serves as the coupling partner for the amide-forming reaction that introduces the 3-phenylpropionamide side chain.

Optimization of Reaction Conditions for this compound Production

While detailed optimization studies specifically for this compound production are not extensively detailed in the provided information, the synthesis of the amide linkage, a crucial step in forming this compound, has been described under specific conditions. A general procedure for the synthesis of amides structurally related to this compound involves reacting the beta-lactone amine core (such as (S)-3-amino-2-oxoazetidine hydrochloride) with the appropriate acyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dry dichloromethane. The reaction is typically conducted at reduced temperatures, such as 0 °C, under an inert atmosphere, such as nitrogen nih.govescholarship.org. These conditions are likely optimized to favor amide bond formation while minimizing undesired side reactions, such as the potential opening of the strained beta-lactone ring.

The synthesis of the beta-lactone core itself from serine derivatives often involves specific reaction conditions to achieve cyclization. For instance, the synthesis of BOC-L-serine beta-lactone has been reported using modified Mitsunobu conditions involving triphenylphosphine (B44618) and dimethyl azodicarboxylate at low temperatures prepchem.comresearchgate.net. Optimization in such beta-lactone forming reactions typically focuses on reagent stoichiometry, temperature control, and reaction time to maximize yield and minimize byproduct formation.

Stereoselective and Regioselective Approaches in this compound Synthesis

Stereoselectivity is of paramount importance in the synthesis of this compound, as the (S)-configuration at the stereogenic center within the beta-lactone ring is critical for its biological activity as a NAAA inhibitor nih.govgoogle.com. The use of enantiomerically pure L-serine as a starting material for the synthesis of the beta-lactone core is a common strategy to ensure the desired (S)-stereochemistry is established and maintained throughout the synthetic route prepchem.comresearchgate.net.

Regioselectivity in the formation of this compound is primarily controlled during the amide coupling step. By using the beta-lactone core with a free amino group and reacting it with an acyl chloride, the reaction selectively occurs at the amino group to form the amide bond, rather than at other potential reactive sites within the molecule.

Functionalization and Derivatization Reactions of this compound

Functionalization and derivatization of the this compound structure have been explored, primarily to investigate structure-activity relationships (SAR) and develop analogs with potentially improved properties rsc.orgnih.govacs.orgescholarship.orgnih.gov. These strategies mainly involve modifications to the amide side chain attached to the beta-lactone core.

Introduction of Diverse Chemical Moieties onto this compound

The primary site for introducing diverse chemical moieties onto the this compound scaffold is the amide nitrogen, by varying the nature of the acyl group. This is achieved through the reaction of the beta-lactone amine core with different acyl chlorides nih.govescholarship.org. This approach allows for the introduction of a wide range of functional groups and structural features via the acyl side chain.

Examples of diverse chemical moieties introduced include aliphatic chains of varying lengths (e.g., leading to N-(2-oxo-3-oxetanyl)heptanamide), as well as aromatic and substituted aromatic systems (e.g., leading to N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide and N-(2-oxo-3-oxetanyl)-1-naphthamide) nih.govescholarship.org. These modifications have demonstrated the impact of the side chain on the inhibitory potency against NAAA nih.govacs.orgescholarship.orgnih.gov.

Synthesis of this compound Analogs and Isomers

The synthesis of this compound analogs largely involves the amidation reaction described above, utilizing the (S)-beta-lactone amine core and coupling it with different acyl chlorides to generate a library of compounds with varied amide side chains nih.govescholarship.org. This systematic variation of the acyl group allows for the exploration of how changes in hydrophobicity, size, and electronic properties of the side chain affect biological activity.

Data on the synthesis and activity of some this compound analogs are available from SAR studies. Table 1 provides examples of such analogs and their reported inhibitory potency against NAAA.

Compound NamePubChem CID (if available)IC₅₀ (NAAA inhibition)Reference
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide (this compound)25227533420 nM nih.govescholarship.orgnih.gov
(S)-N-(2-oxo-3-oxetanyl)heptanamideNot readily availableData available in source nih.gov
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamideNot readily available115 nM nih.govescholarship.orgnih.gov
(S)-N-(2-oxo-3-oxetanyl)-1-naphthamideNot readily availableData available in source nih.gov

Note: IC₅₀ values may vary depending on the specific assay conditions and source.

The synthesis of isomers of this compound could involve preparing the (R)-enantiomer of N-(2-oxo-3-oxetanyl)-3-phenylpropionamide. Research has shown that the (R)-enantiomer exhibits significantly lower activity compared to the (S)-isomer, highlighting the importance of stereochemistry google.com. The synthesis of the (R)-beta-lactone core would likely start from D-serine or involve a stereoselective transformation. Positional isomers, where the amide linkage or the substituents on the phenyl ring are in different positions, could also be synthesized to further explore the SAR, although the provided information primarily focuses on modifications to the acyl side chain attached to the nitrogen.

Preparation of this compound Conjugates for Research Probes

The synthesis of (S)-OOPP and its derivatives has been explored primarily in the context of structure-activity relationship (SAR) studies aimed at identifying potent and selective inhibitors of NAAA nih.gov. These studies involve the preparation of various analogs and conjugates of (S)-OOPP to understand how structural modifications impact biological activity and chemical stability. The derivatization strategies discussed in the literature focus on altering the core structure, such as modifications to the phenylpropionamide moiety or the beta-lactone ring, to enhance inhibitory potency or improve properties like chemical stability nih.gov.

For instance, replacement of the carbamic acid benzyl (B1604629) ester function in a related compound with a 3-phenylpropionamide moiety led to the identification of (S)-OOPP as a potent NAAA inhibitor nih.gov. Further SAR studies involved preparing a series of beta-lactones with variations in the carboxamide moiety. These modifications aimed to optimize interactions at the enzyme's active site. Another strategy involved replacing the amide link of (S)-OOPP with a carbamate (B1207046) moiety to improve chemical stability.

While these derivatization efforts are crucial for understanding the compound's mechanism of action and developing more effective inhibitors, the literature specifically accessed for this article does not detail the preparation of (S)-OOPP conjugates intended for use as typical research probes, such as fluorescently labeled or affinity-tagged molecules for biological tracking or pull-down assays. The focus of reported derivatization is on modulating the compound's inhibitory properties and stability for pharmacological investigation nih.gov.

Research findings have demonstrated varying inhibitory potencies among (S)-OOPP and its derivatives. For example, (S)-OOPP itself shows significant NAAA inhibitory activity. A related compound, (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (7h), was found to be more potent than (S)-OOPP (7a) at inhibiting recombinant rat NAAA activity in vitro. The (S)-configuration at position 3 in the beta-lactone ring of (S)-OOPP is essential for potent inhibitory activity, with the (R)-enantiomer showing substantially lower activity nih.gov.

Here is a table summarizing some reported NAAA inhibitory potencies:

CompoundIC50 (NAAA inhibition)Citation
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide ((S)-OOPP, 7a)0.42 µM, 420 nM nih.gov
(R)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide ((R)-OOPP)6.0 µM nih.gov
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (7h)115 nM

Molecular and Cellular Interaction Mechanisms of S Oopp

Elucidation of S-Oopp's Molecular Targets and Binding Affinities

Investigations into the biological activity of this compound have identified N-acylethanolamine acid amidase (NAAA) as a primary molecular target. NAAA is a lysosomal enzyme responsible for the hydrolysis and deactivation of N-palmitoylethanolamide (PEA), an endogenous lipid mediator with anti-inflammatory and analgesic properties. uniurb.itnih.govresearchgate.netplos.orgnih.gov

This compound functions as a potent inhibitor of NAAA. Studies using rat NAAA have determined a submicromolar inhibitory potency for this compound. uniurb.itunipr.itresearchgate.networktribe.comnih.govcore.ac.ukescholarship.org This inhibitory activity is notably stereoselective, with the (S)-enantiomer (this compound) demonstrating significantly higher potency compared to its (R)-enantiomer. uniurb.itunipr.it

Ligand-Enzyme Binding Studies of this compound in In Vitro Systems

In vitro studies have confirmed the interaction between this compound and NAAA. These studies have shown that this compound is capable of increasing intracellular levels of PEA in cell-based systems, such as mouse macrophages stimulated with bacterial endotoxin. nih.govresearchgate.net This effect is a direct consequence of NAAA inhibition, preventing the enzymatic degradation of PEA. nih.govresearchgate.net

While this compound primarily targets the NAAA enzyme, its downstream effects involve interactions with pathways mediated by PEA. PEA is known to act as an agonist for the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). uniurb.itnih.govresearchgate.netplos.orgnih.govnih.gov However, in cellular transactivation assays, this compound itself did not directly stimulate PPAR-α, indicating that its effects on this receptor are indirect and mediated through the elevation of endogenous PEA levels. researchgate.net

Enzyme Modulation and Kinetic Characterization by this compound

This compound acts as an inhibitor of NAAA, modulating its hydrolytic activity towards PEA. Kinetic characterization studies have indicated that the mechanism of NAAA inhibition by this compound is partially reversible and noncompetitive. uniurb.itresearchgate.net

The inhibitory potency of this compound against rat NAAA has been quantified, with reported IC50 values around 420 nM. uniurb.itunipr.itresearchgate.networktribe.comnih.govcore.ac.ukescholarship.org This submicromolar potency highlights this compound as an effective modulator of NAAA activity in vitro.

EnzymeSpeciesInhibition TypeIC50 (nM)References
NAAARatPartially Reversible, Noncompetitive420 uniurb.itunipr.itresearchgate.networktribe.comnih.govcore.ac.ukescholarship.org

Investigation of this compound's Interactions with Nucleic Acids and Lipids

Research has primarily focused on this compound's interaction with the enzyme NAAA, which is associated with the lipid bilayer and involved in the metabolism of lipid-derived substrates like PEA. uniurb.itnih.govresearchgate.netplos.orgnih.gov this compound's inhibitory action directly impacts the cellular levels of PEA, a bioactive lipid. nih.govresearchgate.net

While NAAA interacts with lipid substrates and is associated with membranes, direct interactions of this compound itself with nucleic acids or other lipids (apart from its effect on PEA levels) have not been extensively documented in the provided search results. The primary known interaction is with the active site or a regulatory site of the NAAA enzyme.

Impact of this compound on Intracellular Signaling Pathways

By inhibiting NAAA and subsequently increasing the intracellular concentration of PEA, this compound indirectly influences intracellular signaling pathways mediated by PEA. The most significant pathway affected is the one involving PPAR-α. nih.govresearchgate.netplos.orgnih.govnih.govresearchgate.net

PEA is a known agonist for PPAR-α, a nuclear receptor that acts as a ligand-activated transcription factor. uniurb.itnih.govresearchgate.netplos.orgnih.govnih.gov Activation of PPAR-α by increased PEA levels can modulate the expression of various genes involved in inflammation and other cellular processes. nih.govresearchgate.netplos.orgnih.gov

Effects of this compound on Protein Kinase Cascades in Cell Lines

The indirect activation of PPAR-α by this compound-mediated PEA elevation can potentially influence downstream signaling cascades, including protein kinase pathways. PPAR-α activation is known to interact with and modulate various cellular signaling networks. While the search results indicate that cannabinoid receptors can activate MAPK pathways unt.edu, this compound's primary mechanism involves the NAAA-PEA-PPAR-α axis, which is distinct from direct cannabinoid receptor activation. One source suggests a possible indirect recruitment of AMP-activated protein kinase by this compound escholarship.org, but detailed mechanisms or comprehensive data on this compound's direct or indirect effects on specific protein kinase cascades were not prominently featured in the search results.

This compound's Influence on Gene Expression and Protein Synthesis in Model Systems

The impact of this compound on intracellular PEA levels leads to the activation of PPAR-α, a transcription factor that regulates gene expression. nih.govresearchgate.netplos.orgnih.gov Studies on other NAAA inhibitors have shown effects on the mRNA expression of pro-inflammatory mediators like iNOS and IL-6 in activated macrophages. researchgate.netplos.org This suggests that this compound, by inhibiting NAAA, would similarly lead to increased PEA-mediated PPAR-α activation, thereby influencing the transcription of PPAR-α target genes.

Analysis of this compound's Cellular Uptake and Intracellular Distribution

While the precise mechanisms governing the cellular uptake and intracellular distribution of (S)-OOPP have not been extensively detailed in the provided literature, its observed biological activity strongly suggests that it effectively enters the intracellular environment where NAAA is located r-project.orgcaymanchem.com. Studies have shown that (S)-OOPP prevents PEA degradation in mouse leukocytes and other cell lines, indicating its presence and activity within these cells wikipedia.orgr-project.orgcaymanchem.comidrblab.net.

General mechanisms for cellular uptake of small molecules and peptides include endocytosis (such as macropinocytosis, clathrin-mediated, and caveolae-mediated endocytosis) and direct membrane penetration nih.gov. The lipophilic nature of some NAEs, the endogenous substrates of NAAA, allows them to cross cell membranes, although facilitated transport mechanisms may also be involved dntb.gov.ua. Given that (S)-OOPP is designed to interact with an intracellular enzyme, its ability to permeate the cell membrane is critical. Further research is needed to elucidate the specific pathways and factors influencing (S)-OOPP's entry into various cell types and its subsequent distribution within intracellular compartments.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure correlate with changes in biological activity. For (S)-OOPP and its derivatives, SAR studies have been instrumental in identifying key structural features necessary for potent NAAA inhibition and guiding the design of novel analogs r-project.orgcaymanchem.com.

Identification of Key Structural Determinants for this compound's Molecular Activity

SAR studies on (S)-OOPP and related β-lactone derivatives have highlighted several critical structural determinants for NAAA inhibitory activity. A central finding is the essential role of the intact β-lactone ring for inhibition wikipedia.orgr-project.org. Analogs lacking this moiety have demonstrated a significant loss or complete absence of inhibitory activity wikipedia.orgr-project.org.

Stereochemistry at the α-carbon of the β-lactone ring is another crucial factor. The (S) configuration at this chiral center is important for potent NAAA inhibition wikipedia.org. The (R)-enantiomer of OOPP, for instance, has shown markedly diminished potency compared to (S)-OOPP wikipedia.org.

Modifications to the amide group and the lipophilic chain attached to the β-lactone scaffold also influence inhibitory activity wikipedia.orgr-project.orgcaymanchem.com. Studies exploring a series of β-lactones based on the (S)-OOPP structure have identified derivatives with improved in vitro potency against recombinant rat NAAA r-project.orgcaymanchem.com. For example, (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (compound 7h), a derivative of (S)-OOPP, demonstrated higher potency with an IC50 of 115 nM compared to (S)-OOPP's IC50 of 420 nM against recombinant rat NAAA r-project.orgcaymanchem.com. These findings underscore the sensitivity of NAAA binding and inhibition to variations across the inhibitor structure.

Table 1 summarizes representative SAR data for (S)-OOPP and a related analog:

CompoundStructure Illustration (Conceptual)TargetIC50 (nM) (Recombinant rat NAAA)Key Structural Feature(s)
(S)-OOPP (CID 25227533)β-lactone ring, (S) stereochemistryNAAA420 r-project.orgcaymanchem.comEssential β-lactone ring, (S) configuration at α-carbon.
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamideβ-lactone ring, biphenyl (B1667301) groupNAAA115 r-project.orgcaymanchem.comBiphenyl substitution impacting potency.

Rational Design and Synthesis of this compound Analogs Based on SAR

The insights gained from SAR studies have facilitated the rational design and synthesis of (S)-OOPP analogs with the aim of developing more potent and selective NAAA inhibitors r-project.orgcaymanchem.com. Rational design involves using knowledge of the target enzyme's active site and the interaction of existing inhibitors, like (S)-OOPP, to guide the synthesis of new compounds with predicted improved properties.

Based on the structure of (S)-OOPP, researchers have synthesized a series of β-lactones with modifications at different positions to explore their impact on NAAA inhibition r-project.orgcaymanchem.com. This iterative process of design, synthesis, and testing allows for the refinement of structural features to optimize activity. The development of compounds like (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide, which showed increased potency compared to (S)-OOPP, exemplifies the success of this rational design approach guided by SAR r-project.orgcaymanchem.com. This ongoing process of analog design and synthesis is crucial for developing potential therapeutic agents targeting NAAA.

Pharmacological and Mechanistic Toxicological Investigations of S Oopp Non Clinical Focus

Absorption and Distribution Studies of S-Oopp

In Vitro Membrane Permeability Assays for this compound

In vitro membrane permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based models like Caco-2 monolayers, are commonly used to predict the passive and active transport of compounds across biological membranes, including the intestinal barrier admescope.comnih.govconicet.gov.armedtechbcn.comevotec.com. These assays provide insights into a compound's potential for oral absorption and its ability to cross other physiological barriers. Specific data from in vitro membrane permeability assays conducted with this compound were not found in the performed searches.

Tissue Distribution Profiles of this compound in In Vitro and Animal Models

Tissue distribution studies in animal models provide critical information on where a compound is localized within the body following administration researchgate.netnih.govfda.govjyoungpharm.org. These studies often involve quantitative analysis of the compound in various tissues and organs over time. While general methodologies for assessing tissue distribution in animal models are well-established fda.govmdpi.com, specific data detailing the tissue distribution profiles of this compound in any in vitro or animal model were not identified in the available literature.

Metabolism of this compound

Metabolism studies investigate how a compound is chemically altered by biological systems, primarily through enzymatic processes. These transformations can affect a compound's activity, distribution, and elimination. Detailed information regarding the metabolic fate of this compound was not extensively documented in the consulted sources.

Identification and Characterization of this compound Metabolites (in vitro and animal liver preparations)

Identifying and characterizing metabolites formed in vitro using liver preparations (such as microsomes or hepatocytes) and in vivo in animal models is a standard part of drug metabolism studies nih.govevotec.comnih.govsemanticscholar.orgresearchgate.neteuropa.eu. These studies help to understand the metabolic pathways a compound undergoes. Based on the conducted searches, specific studies identifying and characterizing metabolites of this compound using in vitro or animal liver preparations were not found.

Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGT)

Major enzyme systems involved in the biotransformation of xenobiotics include Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) ebmconsult.commdpi.comwikipedia.org. Identifying the specific enzymes responsible for a compound's metabolism is important for predicting potential drug interactions and understanding metabolic clearance iu.edu. Information detailing the specific enzyme systems involved in the biotransformation of this compound was not available in the consulted literature.

Species Differences in this compound Metabolism in Preclinical Models

Evaluating species differences in metabolism using preclinical animal models is important for extrapolating findings to humans and selecting appropriate animal species for toxicity testing researchgate.netnih.govmdpi.com. Differences in enzyme expression and activity across species can lead to variations in metabolic profiles. No specific data comparing the metabolism of this compound across different preclinical species was found in the performed searches.

Excretion Pathways of this compound

The excretion of a compound and its metabolites from the body is a critical aspect of toxicokinetics, influencing the duration and level of exposure in various tissues and organs . Excretion typically occurs via several routes, primarily renal (urine) and biliary/fecal pathways biotechfarm.co.ilbioivt.com. Animal models, such as rats, are commonly used to study these processes due to their physiological similarities to humans in terms of excretion pathways biotechfarm.co.il. Studies often involve administering radiolabeled compounds to track their distribution and elimination over time bioivt.comepa.gov.

Specific detailed information regarding the excretion pathways of this compound in animal models was not found in the consulted literature.

Renal Elimination Mechanisms of this compound in Animal Models

Renal elimination is a major route of excretion for many compounds and involves processes within the kidneys, including glomerular filtration, tubular secretion, and tubular reabsorption nih.govresearchgate.net. The extent to which a substance is eliminated via the kidneys depends on its physicochemical properties, such as size, charge, and protein binding, as well as the functional status of the kidneys researchgate.netuzh.chnih.govfrontiersin.org. Studies in animal models can investigate the specific renal mechanisms involved by analyzing the concentration of the compound and its metabolites in urine and plasma over time, and by employing techniques like stop-flow analysis or using renal markers nih.govcidara.com.

Detailed studies specifically investigating the renal elimination mechanisms of this compound in animal models were not identified in the available search results.

Biliary and Fecal Excretion of this compound and its Metabolites in Animal Studies

Biliary excretion involves the transport of compounds and their metabolites from the liver into the bile, which is then released into the small intestine and eliminated from the body in the feces bioivt.comeuropa.eu. This route is particularly important for larger molecules and conjugates formed during metabolism epa.gov. Compounds excreted in bile may also undergo enterohepatic circulation, where they are reabsorbed from the intestine back into the bloodstream bioivt.comamazon.com. Studies in animals, often utilizing bile duct cannulation, are conducted to quantify the amount of a substance excreted in bile and feces and to identify potential metabolites present bioivt.comepa.gov.

Specific data on the biliary and fecal excretion of this compound and its metabolites in animal studies were not found in the reviewed literature. While general methodologies for assessing biliary and fecal excretion in animal models are described bioivt.comepa.govmalecentrum.sk, no studies applying these methods specifically to this compound were identified.

Mechanistic Toxicology of this compound at Cellular and Biochemical Levels

Mechanistic toxicology aims to understand the cellular, biochemical, and molecular processes by which chemicals exert toxic effects amazon.comiloencyclopaedia.orgwuxiapptec.comelifesciences.org. This involves investigating the interactions of a compound with biological targets and the subsequent cascade of events leading to toxicity amazon.comwuxiapptec.com. In vitro studies using isolated cell systems are valuable tools for elucidating these mechanisms without the complexities of a whole organism nih.govresearchgate.net.

Specific detailed information regarding the mechanistic toxicology of this compound at cellular and biochemical levels was not available in the searched literature.

Cytotoxicity Mechanisms of this compound in Isolated Cell Systems

Cytotoxicity, or toxicity to cells, can occur through various mechanisms, including disruption of cell membranes, interference with essential cellular processes, or induction of programmed cell death (apoptosis) researchgate.netmdpi.comgentronix.co.uk. In vitro studies using different cell lines can assess the cytotoxic potential of a compound and provide insights into the underlying mechanisms by examining markers of cell viability, membrane integrity, and cellular function mdpi.comnih.gov.

Research specifically detailing the cytotoxicity mechanisms of this compound in isolated cell systems was not found in the consulted literature. While studies on the cytotoxicity of other compounds in isolated cells exist mdpi.comnih.gov, data for this compound in this context were not identified.

Investigation of this compound's Genotoxic Potential (in vitro assays)

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially contribute to carcinogenesis europa.euanimbiosci.org. In vitro genotoxicity assays are commonly used as initial screens to assess this potential nih.goveuropa.euanimbiosci.org. These assays include tests for gene mutations (e.g., Ames test), chromosomal aberrations, and DNA damage nih.goveuropa.euanimbiosci.orgoncotarget.com.

In vitro assays specifically investigating the genotoxic potential of this compound were not identified in the available search results. General information on in vitro genotoxicity testing methodologies is available nih.goveuropa.euanimbiosci.orgoncotarget.com, but no specific findings for this compound were found.

Molecular Pathways of Oxidative Stress or Apoptosis Induced by this compound (in vitro)

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, leading to cellular damage europa.euresearchgate.netresearchgate.net. Apoptosis is a programmed process of cell death that can be triggered by various stimuli, including cellular damage and oxidative stress researchgate.net. In vitro studies can investigate whether a compound induces oxidative stress or apoptosis and can help identify the specific molecular pathways involved by examining key proteins and signaling molecules europa.euresearchgate.netresearchgate.net.

Studies detailing the molecular pathways of oxidative stress or apoptosis induced by this compound in vitro were not found in the consulted literature. While the induction of oxidative stress and apoptosis by other compounds and the relevant molecular pathways have been investigated in vitro europa.euresearchgate.netresearchgate.net, specific findings for this compound were not identified.

Advanced Analytical and Characterization Methodologies for S Oopp

Spectroscopic Characterization Techniques for S-Oopp

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. It provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within a molecule. For this compound, ¹H NMR spectroscopy has been utilized for structural characterization. Research findings have indicated that the ¹H NMR data for (S)-OOPP can be identical to that of a known compound escholarship.org.

NMR spectroscopy relies on the magnetic properties of certain atomic nuclei. When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, the nuclei absorb energy at specific frequencies depending on their chemical environment. The resulting spectrum displays signals (peaks) that correspond to different nuclei within the molecule. Analysis of the chemical shift (peak position), multiplicity (splitting pattern), integration (area under the peak), and coupling constants provides detailed insights into the molecular structure, including the types of protons present, their neighboring groups, and their relative positions. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for comprehensive structural assignment.

Mass Spectrometry (MS) Applications for this compound and its Derivatives

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. MS has been applied in the study of this compound and related NAAA inhibitors. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed escholarship.orgresearchgate.net.

MS involves the ionization of the sample molecules, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). Different ionization techniques, such as EI and Electrospray Ionization (ESI), can be used depending on the nature of the compound. The pattern of fragment ions produced in the mass spectrometer provides a unique fingerprint that can be used to identify the compound and deduce structural features. LC-MS couples the separation power of liquid chromatography with the detection capability of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components, including this compound and its potential derivatives or metabolites. Direct infusion MS experiments have also been performed in studies involving NAAA inhibitors like (S)-OOPP to investigate correlations between MS stability and biological activity researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used in the characterization of organic molecules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which absorption occurs are characteristic of the functional groups present in the molecule (e.g., carbonyl, amine, hydroxyl groups). IR spectroscopy can be used to identify the presence or absence of specific functional groups within the structure of this compound. fsu.edumrclab.comitwreagents.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. This technique is particularly useful for detecting the presence of chromophores, which are structural features containing pi electrons or non-bonding electrons that can undergo electronic transitions upon absorption of UV-Vis radiation. mrclab.comitwreagents.comuobabylon.edu.iqmsu.edu While specific UV-Vis absorption data for this compound were not found in the immediate search results, this technique would typically be applied to determine if this compound has characteristic UV-Vis absorption maxima, which can be indicative of conjugated systems or aromatic rings within its structure. UV-Vis spectroscopy is often used in conjunction with other spectroscopic methods for structural elucidation and can also be applied for quantitative analysis if the compound has a suitable chromophore. mrclab.comitwreagents.com

Chiroptical Spectroscopic Methods for Enantiomeric this compound Forms

This compound is referred to as the (S)-enantiomer, indicating that it is a chiral compound escholarship.org. Chiral compounds exist as stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. Enantiomers can exhibit different biological activities. libretexts.orgselvita.com Chiroptical spectroscopic methods are techniques that probe the interaction of chiral molecules with polarized light and are used to characterize and differentiate enantiomers.

Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) fall under this category. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, while ORD measures the change in the rotation of plane-polarized light as a function of wavelength. These methods can provide information about the absolute configuration and conformational properties of chiral molecules. While specific chiroptical data for this compound were not found in the immediate search results, such techniques would be essential for confirming the enantiomeric purity and absolute configuration of (S)-Oopp.

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in mixtures. They are widely used in the analysis of pharmaceutical compounds and their related substances.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that employs a liquid mobile phase and a solid stationary phase to separate components of a mixture based on their differential interactions with the two phases. HPLC is applicable to a wide range of compounds, including polar and non-polar molecules. researchgate.netyoutube.com

HPLC methods have been utilized in the analysis of OOPP, specifically for the separation of its enantiomers escholarship.org. Chiral HPLC, which employs a chiral stationary phase or a chiral additive in the mobile phase, is a specialized form of HPLC used to separate enantiomers. libretexts.orgchiralpedia.com This is particularly important for chiral drugs like (S)-Oopp to assess their enantiomeric purity.

The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica, chiral stationary phases) and mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and buffers) are critical parameters in developing an effective HPLC method for this compound. researchgate.netoecd.org The method can be optimized to achieve adequate separation, resolution, and sensitivity for the analysis and quantification of this compound in various matrices. HPLC can be coupled with various detectors, including UV-Vis detectors, fluorescence detectors, and mass spectrometers (LC-MS), to identify and quantify the separated components. youtube.com The application of chiral HPLC is crucial for analyzing the enantiomeric composition of this compound and separating it from its (R)-enantiomer. escholarship.org

Below is a summary of the analytical techniques discussed in relation to this compound:

Analytical TechniqueApplication for this compound
Spectroscopic Methods
NMR Spectroscopy (¹H NMR)Structural elucidation and confirmation; comparison to known compounds. escholarship.org
Mass Spectrometry (EI-MS, LC-MS)Molecular weight determination, fragmentation analysis for structural insights, analysis of derivatives, investigation of stability. escholarship.orgresearchgate.netresearchgate.net
IR SpectroscopyIdentification of functional groups.
UV-Vis SpectroscopyDetection of chromophores, potential for quantitative analysis.
Chiroptical Spectroscopy (ECD, ORD)Characterization of enantiomeric purity and absolute configuration of (S)-Oopp.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)Separation and analysis of this compound, particularly chiral separation of enantiomers. escholarship.org

Gas Chromatography (GC) Coupled Techniques for this compound Characterization

Gas Chromatography (GC) coupled with various detectors or mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While specific detailed protocols for GC analysis of this compound were not extensively detailed in the provided search results, GC-based methods are routinely applied in chemical synthesis and analysis to assess reaction completeness, identify impurities, and determine the purity of the final product. For compounds like this compound, which has a defined structure and moderate molecular weight, GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) would be standard approaches. GC-MS, in particular, provides both chromatographic separation and structural information through mass spectral fragmentation patterns, enabling confirmation of the compound's identity and the detection of structurally related impurities. The application of GC techniques would typically involve optimizing parameters such as column type, temperature program, carrier gas flow rate, and injection method to achieve optimal separation and sensitivity for this compound and potential byproducts.

Capillary Electrophoresis (CE) for this compound Purity and Related Substances

Capillary Electrophoresis (CE) is a versatile separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE is particularly useful for analyzing polar and ionic compounds, and it offers high separation efficiency and low sample consumption. For assessing the purity of this compound and detecting related substances, CE could be employed using various separation modes such as capillary zone electrophoresis (CZE). CZE separates compounds based on differences in their electrophoretic mobility. By optimizing the background electrolyte composition, pH, and applied voltage, effective separation of this compound from synthetic impurities, degradation products, or stereoisomers could be achieved. The high resolution offered by CE makes it suitable for identifying and quantifying minor components that might be difficult to resolve by other chromatographic methods. Detection is commonly performed using UV-Vis absorbance, which would be applicable to this compound due to the presence of the phenylpropanamide moiety.

Crystallographic and Biophysical Techniques for this compound Structure

Understanding the three-dimensional structure of this compound, both in isolation and in complex with its biological target (NAAA), is fundamental to elucidating its mechanism of action and guiding the design of related inhibitors. Crystallographic and biophysical techniques provide critical insights into molecular architecture and interactions.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the atomic-resolution structure of crystalline compounds. Obtaining high-quality crystals of this compound itself would allow for the precise determination of its solid-state molecular conformation, bond lengths, and angles. More significantly, co-crystallization of this compound with its target enzyme, NAAA, followed by X-ray diffraction analysis of the protein-ligand complex, provides direct evidence of how this compound binds to the enzyme's active site. This reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding and inhibition. While specific crystallographic data for this compound alone was not detailed in the provided results, research on NAAA inhibitors often utilizes co-crystallography to understand binding modes. For instance, studies on NAAA inhibitors have employed comparative modeling to understand interactions within the active site, suggesting that crystallographic studies would be a logical step in further characterizing the binding of potent inhibitors like (S)-OOPP. escholarship.org

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to measure the binding kinetics and affinity of molecular interactions. SPR can be used to study the real-time binding of this compound to immobilized NAAA. By flowing this compound solutions of varying concentrations over a sensor chip with immobilized NAAA, the binding and dissociation events can be monitored by changes in the SPR signal. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). These parameters provide quantitative information about the strength and stability of the this compound-NAAA interaction. Research on NAAA inhibitors has characterized their potency through IC50 values escholarship.orgescholarship.org, and SPR would provide complementary kinetic data to further understand the nature of the inhibitory activity.

Computational and in Silico Studies of S Oopp

Molecular Docking and Dynamics Simulations of S-Oopp-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand when bound to a receptor, aiming to predict the strength of the interaction. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the flexibility of the ligand and receptor and the stability of the complex. cenmed.comwikipedia.orgnih.govguidetoimmunopharmacology.org

In the context of this compound, structural studies related to its interaction with NAAA have provided insights into its mechanism of inhibition. An illustration depicting the tetrahedral intermediate of palmitoylethanolamide (B50096) (PEA) within the active site of rat NAAA has been presented, providing a structural context for understanding how inhibitors like (S)-OOPP might interact with the enzyme. This type of structural information is foundational for molecular docking studies, which would aim to predict the binding pose of this compound within the NAAA active site. While specific detailed molecular docking scores or extensive molecular dynamics simulation trajectories for this compound were not found in the search results, the presence of structural information regarding its interaction with NAAA's active site suggests that computational modeling approaches like docking would be a logical next step to further elucidate the precise binding mode and interactions stabilizing the this compound-NAAA complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that seeks to find a correlation between the structural properties of a set of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their molecular descriptors.

Research on this compound has involved the study of related compounds, providing a basis for QSAR analysis. Specifically, the inhibitory activity of (S)-OOPP against NAAA has been compared to that of its enantiomer, (R)-OOPP, as well as cyclobutane (B1203170) analogs (referred to as compounds 4 and 5). The significant difference in potency observed between (S)-OOPP and (R)-OOPP highlights the stereoselectivity of the interaction with NAAA and provides valuable data for developing a chiral QSAR model. Analyzing the structural variations among (S)-OOPP, (R)-OOPP, and the cyclobutane analogs in conjunction with their respective NAAA inhibitory activities would allow for the development of QSAR models. These models could identify key structural features that influence NAAA inhibition and potentially guide the design of more potent or selective inhibitors.

While a comprehensive QSAR model specifically for a large series of this compound derivatives was not detailed in the search results, the comparative data presented for (S)-OOPP, (R)-OOPP, and its cyclobutane analogs serves as a fundamental dataset for initiating such modeling efforts.

De Novo Design and Virtual Screening for this compound-like Compounds

De novo design and virtual screening are computational approaches used in the discovery of new compounds with desired properties. Virtual screening involves computationally evaluating large libraries of molecules to identify potential binders to a target or compounds that match a desired property profile. De novo design, on the other hand, aims to construct novel molecular structures atom by atom or fragment by fragment based on specific design criteria, such as fitting into a binding site or possessing predicted activity.

Although these techniques are widely applied in drug discovery, the conducted searches did not yield specific information about de novo design projects aimed at generating this compound-like compounds or virtual screening campaigns that used this compound as a query or a template to find similar active molecules. While the NAAA inhibitory activity of this compound makes it a potential starting point for such studies, no research detailing these specific computational drug discovery efforts centered on this compound was found.

Cheminformatics and Data Mining Approaches in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems. It involves the collection, storage, analysis, and manipulation of chemical data. Data mining, within cheminformatics, involves extracting meaningful patterns and insights from large chemical datasets.

Cheminformatics approaches have been utilized in the study of this compound. Notably, properties of this compound were generated using the Chemistry Development Kit (CDK), a widely used open-source cheminformatics toolkit. This indicates that standard cheminformatics methods for calculating molecular descriptors, analyzing structural features, and managing chemical information have been applied to this compound. The existence of activity data for this compound and its analogs against NAAA also provides a dataset suitable for cheminformatics analysis, including similarity searching, clustering, and potentially building predictive models as discussed in the QSAR section. While specific data mining studies focused solely on this compound were not detailed, the application of cheminformatics tools like CDK is evident, suggesting a foundation for data-driven analysis of this compound and related compounds.

Potential Applications and Research Utility of S Oopp Non Clinical Focus

S-Oopp as a Biochemical Probe for Cellular Processes

This compound has been utilized as a biochemical probe to study the enzyme N-acylethanolamine acid amidase (NAAA). uniurb.itnih.gov NAAA is an intracellular cysteine hydrolase responsible for the hydrolysis and deactivation of palmitoylethanolamide (B50096) (PEA). plos.orguniurb.itunipr.it PEA is an endogenous lipid mediator known to exert anti-inflammatory and antinociceptive effects, primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govplos.orguniurb.itunipr.it

As an inhibitor of NAAA, this compound serves as a tool to modulate the levels of endogenous PEA, thereby allowing researchers to investigate the roles of NAAA and PEA in various cellular processes. Studies have demonstrated that this compound inhibits rat NAAA with submicromolar potency, exhibiting an IC50 value of 420 nM. uniurb.itunipr.it The mechanism of inhibition has been described as partially reversible and noncompetitive. uniurb.it Comparative studies have indicated that this compound is significantly more potent than some other NAAA inhibitors, such as N-Cyclohexanecarbonylpentadecylamine (CCP). plos.org

The application of this compound as a probe has provided insights into the biological effects of elevated PEA levels. For instance, incubation with this compound has been shown to increase N-palmitoylethanolamine levels in RAW264.7 macrophages following stimulation with bacterial endotoxin. nih.govresearchgate.net This increase in PEA contributes to the activation of the PPAR-α pathway. nih.govuniurb.itunipr.it Furthermore, in vivo studies utilizing this compound have demonstrated its ability to block inflammatory responses in animal models, such as carrageenan-induced neutrophil infiltration and plasma extravasation in mice, effects that are dependent on PPAR-α activation. nih.govscispace.com

The utility of this compound as a biochemical probe is highlighted by its specific interaction with NAAA, enabling researchers to perturb the endocannabinoid system at the level of PEA metabolism and study the resulting cellular and physiological consequences. While its structural instability, particularly the labile β-lactone ring, may limit its development as a therapeutic agent, it remains a valuable tool for basic research into NAAA biology and the functions of lipid mediators like PEA. plos.orgresearchgate.netnih.gov

Table 1: Summary of this compound's Activity as a Biochemical Probe

PropertyValue/DescriptionSource(s)
Target EnzymeN-Acylethanolamine Acid Amidase (NAAA) uniurb.itplos.orgunipr.itnih.gov
Inhibition Potency (Rat NAAA)IC50 = 420 nM uniurb.itunipr.it
Inhibition MechanismPartially reversible and noncompetitive uniurb.it
Effect on PEA LevelsIncreases PEA levels in stimulated macrophages nih.govresearchgate.net
In vivo Probe UtilityBlocks inflammatory responses in animal models (PPAR-α dependent) nih.govscispace.com

Integration of this compound in Advanced Materials Science and Nanotechnology

Based on the available search results focusing on the chemical compound this compound, information regarding its integration in advanced materials science and nanotechnology was not found.

This compound in Agricultural Chemistry (e.g., Plant Growth Regulators, Crop Protection Agents)

Based on the available search results focusing on the chemical compound this compound, information regarding its use in agricultural chemistry, such as plant growth regulators or crop protection agents, was not found.

Development of Analytical Reagents and Diagnostic Tools Utilizing this compound

Based on the available search results focusing on the chemical compound this compound, information regarding its development as analytical reagents or diagnostic tools was not found.

Role of this compound in Biotechnological Processes and Synthetic Biology

Based on the available search results focusing on the chemical compound this compound, information regarding its specific role in broader biotechnological processes and synthetic biology applications, beyond its use as a biochemical probe for studying NAAA and related pathways, was not found.

Emerging Research Directions and Future Perspectives on S Oopp

Development of Novel Synthetic Strategies for Complex (S)-OOPP Derivatives

The core structure of (S)-OOPP features a β-lactone ring, which is known to be susceptible to hydrolysis, limiting its stability and potential for systemic administration. Consequently, a significant area of emerging research focuses on developing novel synthetic strategies to create more stable and potent NAAA inhibitors based on the (S)-OOPP scaffold.

Initial synthetic efforts involved structural modifications of (S)-OOPP to explore structure-activity relationships (SARs) and improve in vitro potency. This has led to the identification of related β-lactones with enhanced inhibitory activity against recombinant rat NAAA, such as (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide ((S)-7h), which demonstrated greater potency than (S)-OOPP in vitro and in reducing carrageenan-induced leukocyte infiltration in vivo.

However, the inherent lability of the β-lactone ring in (S)-OOPP and its derivatives remains a challenge for drug development. Future synthetic strategies are likely to focus on designing NAAA inhibitors that retain the desired inhibitory activity but possess more stable chemical backbones. This could involve exploring alternative warheads or modifying the β-lactone system to enhance its resistance to hydrolysis while maintaining its ability to interact with the catalytic cysteine of NAAA. The elucidation of NAAA's primary structure and its classification as a cysteine hydrolase has guided the design of inhibitors containing chemical groups capable of nucleophilic attack by the catalytic cysteine.

Identification of Unexplored Molecular and Cellular Pathways Influenced by (S)-OOPP

The primary known mechanism of action for (S)-OOPP involves the selective inhibition of NAAA. This inhibition leads to increased endogenous levels of PEA in activated inflammatory cells. Elevated PEA levels, in turn, are understood to exert anti-inflammatory effects largely through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This mechanism has been supported by findings that the anti-inflammatory effects of (S)-OOPP are abrogated by targeted PPAR-α deletion.

While the NAAA-PEA-PPAR-α axis is well-established, emerging research directions may explore other potential molecular and cellular pathways influenced by (S)-OOPP or its metabolites. Although (S)-OOPP has shown selectivity for NAAA over other lipid amidases like fatty acid amide hydrolase (FAAH) and acid ceramidase, further investigation into potential off-target effects at higher concentrations or interactions with other lipid signaling pathways could reveal additional biological roles. Studies have indicated that (S)-OOPP does not directly stimulate PPAR-α in cellular transactivation assays at certain concentrations and does not inhibit eicosanoid-synthesizing enzymes, reinforcing its primary action through NAAA inhibition. However, the complex nature of lipid signaling suggests that modulating PEA levels could indirectly impact a wider network of cellular processes.

Advancements in High-Throughput Screening and Analytical Platforms for (S)-OOPP Research

Advancements in high-throughput screening (HTS) and analytical platforms are crucial for the discovery and characterization of novel NAAA inhibitors, including those based on the (S)-OOPP structure. While traditional methods for determining NAAA activity have included the use of radioactive products or mass spectrometry, there is a need for more efficient HTS assays.

Emerging research is likely to leverage more sophisticated screening techniques to identify compounds that can effectively inhibit NAAA with improved stability and potency. This could involve fluorescence-based assays, label-free technologies, or fragment-based screening approaches.

Analytical platforms, particularly mass spectrometry-based methods, remain vital for quantifying PEA levels and other lipid mediators affected by NAAA inhibition. Future advancements in sensitivity, throughput, and the ability to analyze complex lipidomes will enhance the understanding of how (S)-OOPP and its derivatives modulate lipid signaling networks. The use of advanced analytical techniques can also aid in the characterization of inhibitor-enzyme interactions and the identification of potential off-target binding.

Challenges and Opportunities in the Academic Research of (S)-OOPP

Academic research into (S)-OOPP faces several challenges, primarily related to the compound's structural instability due to the labile β-lactone ring, which limits its suitability for systemic administration and long-term studies. This instability necessitates the development of more stable analogs, requiring significant synthetic effort and medicinal chemistry expertise.

Despite these challenges, (S)-OOPP provides a valuable scaffold for academic exploration of the NAAA-PEA-PPAR-α axis and its role in various physiological and pathological processes, particularly inflammation and pain. Opportunities exist in using (S)-OOPP and its derivatives as probes to further dissect the specific contributions of NAAA-mediated PEA hydrolysis in different cell types and disease models. Academic research can also focus on understanding the precise binding mode of β-lactone inhibitors to NAAA and elucidating the structural features required for optimal potency and selectivity. Furthermore, exploring novel delivery methods or formulations for unstable NAAA inhibitors could be an area of academic focus.

Ethical Considerations and Societal Impact of Chemical Research (General Context)

Research involving chemical compounds, including those like (S)-OOPP being investigated for potential therapeutic applications, operates within a broader framework of ethical considerations and societal impact. While not specific to (S)-OOPP itself, the development and study of novel chemicals necessitate careful consideration of potential risks and benefits.

Ethical considerations in chemical research include ensuring the responsible conduct of experiments, minimizing environmental impact, and considering the potential societal implications of new discoveries. The development of compounds with biological activity raises specific ethical questions related to their intended use, potential misuse, and equitable access to any resulting therapies.

The societal impact of chemical research can be profound, leading to advancements in medicine, agriculture, and materials science. In the context of compounds like (S)-OOPP, successful research could lead to new treatments for inflammatory conditions and pain, potentially improving the quality of life for many individuals. However, it is crucial to address potential concerns regarding the accessibility and affordability of such treatments, as well as the ethical considerations surrounding animal research often involved in preclinical studies. Open communication and public engagement regarding the goals and implications of chemical research are essential for fostering trust and ensuring that scientific advancements benefit society responsibly.

Q & A

Q. What advanced methods integrate qualitative and quantitative this compound data?

  • Methodological Answer :
  • Combine ethnography (e.g., patient interviews) with statistical models (e.g., regression analysis).
  • Use mixed-methods software (e.g., NVivo + R) to triangulate findings and identify emergent themes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.